molecular formula C20H25NO4 B11678631 ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11678631
M. Wt: 343.4 g/mol
InChI Key: QNLPIKYPHVZSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core substituted with various functional groups, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(acetyloxy)-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyloxy group enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-1-cyclohexyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)19-13(2)21(15-8-6-5-7-9-15)18-11-10-16(12-17(18)19)25-14(3)22/h10-12,15H,4-9H2,1-3H3

InChI Key

QNLPIKYPHVZSGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3CCCCC3)C

Origin of Product

United States

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